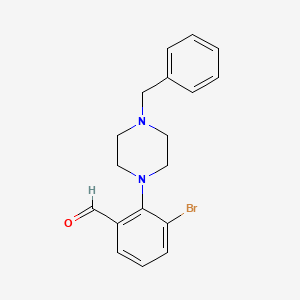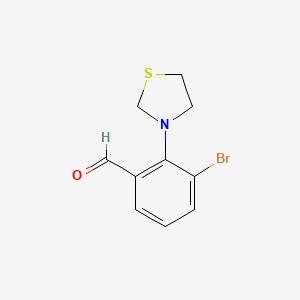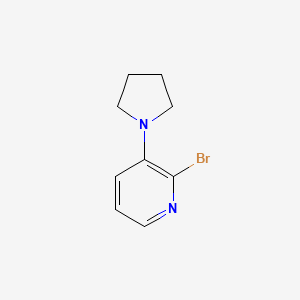
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine
Descripción general
Descripción
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is an organic compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>11</sub>F<sub>3</sub>N<sub>2</sub>O
- Molecular Weight : 232.20 g/mol
- Chemical Structure : It consists of a morpholine ring attached to a pyridine ring, with a trifluoromethyl group at the 6-position of the pyridine ring.
Synthesis Analysis
The synthesis of this compound involves the reaction of a suitable pyridine derivative (bearing a trifluoromethyl group) with morpholine. Detailed synthetic routes and conditions would require further investigation from relevant literature.
Molecular Structure Analysis
The molecular structure of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine comprises a heterocyclic ring system. The trifluoromethyl group enhances its lipophilicity and influences its pharmacological properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The morpholine nitrogen can undergo nucleophilic substitution reactions.
- Metal Complexation : The pyridine nitrogen can coordinate with metal ions.
- Functional Group Transformations : The trifluoromethyl group may react with other functional groups.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents.
- Melting Point and Boiling Point : These parameters provide insights into its stability and handling conditions.
- Spectral Data : Analyze its IR, NMR, and mass spectra for structural confirmation.
Safety And Hazards
- Toxicity : The compound is classified as Acute Toxicity Category 3 (Oral) , indicating moderate toxicity if ingested.
- Storage : Store it as a non-combustible substance.
- Handling Precautions : Avoid skin and eye contact. Handle with care.
Direcciones Futuras
Further research is needed to explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Understand how structural modifications affect its properties.
- Synthetic Strategies : Develop efficient synthetic routes.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine 12345.
Propiedades
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGTXAJMYMODMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















